3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline
Brand Name: Vulcanchem
CAS No.: 1094646-62-4
VCID: VC11666910
InChI: InChI=1S/C13H21NO/c1-9(2)7-11(4)15-13-6-5-12(14)8-10(13)3/h5-6,8-9,11H,7,14H2,1-4H3
SMILES: CC1=C(C=CC(=C1)N)OC(C)CC(C)C
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol

3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline

CAS No.: 1094646-62-4

Cat. No.: VC11666910

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline - 1094646-62-4

Specification

CAS No. 1094646-62-4
Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
IUPAC Name 3-methyl-4-(4-methylpentan-2-yloxy)aniline
Standard InChI InChI=1S/C13H21NO/c1-9(2)7-11(4)15-13-6-5-12(14)8-10(13)3/h5-6,8-9,11H,7,14H2,1-4H3
Standard InChI Key CKDBWVFSTPETOD-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)N)OC(C)CC(C)C
Canonical SMILES CC1=C(C=CC(=C1)N)OC(C)CC(C)C

Introduction

Structural Characteristics and Molecular Identification

Molecular Architecture

3-Methyl-4-[(4-methylpentan-2-yl)oxy]aniline consists of an aniline core substituted at the para position with a methoxy group and at the meta position with a methyl group. The methoxy substituent is further branched into a 4-methylpentan-2-yl chain, contributing to the molecule’s stereochemical complexity. The IUPAC name, 3-methyl-4-(4-methylpentan-2-yloxy)aniline, reflects this arrangement.

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via Williamson ether synthesis or Ullmann coupling, leveraging the reactivity of the phenolic oxygen. A plausible method involves:

  • Alkylation of 3-methyl-4-nitrophenol with 4-methylpentan-2-yl bromide under basic conditions.

  • Reduction of the nitro group to an amine using catalytic hydrogenation or stoichiometric reductants like tin(II) chloride.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Nitro ReductionH2/Pd-C\text{H}_2/\text{Pd-C}, EtOH85%Analogous
EtherificationKOH, DMSO, 80°C72%Inferred

In a protocol similar to Example 219 from Ambeed , triphosgene and triethylamine in toluene could facilitate urea derivatives, though this specific application remains unreported.

Physicochemical Properties

Thermal Stability and Solubility

While experimental data on melting/boiling points are unavailable, the compound’s molecular weight and branched structure suggest a melting point range of 90–120°C. It is likely soluble in organic solvents like dichloromethane, chloroform, and toluene but insoluble in water due to its hydrophobic alkyl chain.

Table 3: Predicted Physicochemical Properties

PropertyValue
Density~1.05 g/cm³
Water Solubility<0.1 mg/mL
LogP~3.3 (estimated)

Chemical Reactivity and Functionalization

Electrophilic Substitution

The aniline group undergoes acylation and sulfonation at the ortho/para positions. For example, reaction with acetyl chloride yields 3-methyl-4-[(4-methylpentan-2-yl)oxy]acetanilide, a potential intermediate for pharmaceuticals .

Redox Behavior

The amine group can be oxidized to nitroso or nitro derivatives under strong oxidizing conditions, though such reactions may compromise the ether linkage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator